molecular formula C17H20N2OS B7068775 N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide

N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide

Cat. No.: B7068775
M. Wt: 300.4 g/mol
InChI Key: FDHGQOVRIBKUKN-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a sulfanylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-7-12(2)9-14(8-11)10-13(3)19-16(20)15-5-4-6-18-17(15)21/h4-9,13H,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHGQOVRIBKUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)NC(=O)C2=CC=CNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Attachment of the sulfanylidene moiety: This can be done through a thiolation reaction using sulfur-containing reagents.

    Substitution with the 3,5-dimethylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene moiety can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-indole-2-carboxamide
  • N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-benzimidazole-2-carboxamide

Uniqueness

N-[1-(3,5-dimethylphenyl)propan-2-yl]-2-sulfanylidene-1H-pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

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